molecular formula C23H20N4O3S B11628683 2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 538340-80-6

2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11628683
CAS No.: 538340-80-6
M. Wt: 432.5 g/mol
InChI Key: LZJSUFFEQZHNLY-HNENSFHCSA-N
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Description

2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a 4-ethoxyphenyl group at position 2 and a 2-oxo-1-propylindolin-3-ylidene moiety at position 3. Its synthesis typically involves cyclocondensation reactions between 1,2,4-triazole-3(5)-thiol derivatives and electrophilic synthons, followed by functionalization of the indolinone and aryl substituents .

Properties

CAS No.

538340-80-6

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H20N4O3S/c1-3-13-26-17-8-6-5-7-16(17)18(21(26)28)19-22(29)27-23(31-19)24-20(25-27)14-9-11-15(12-10-14)30-4-2/h5-12H,3-4,13H2,1-2H3/b19-18-

InChI Key

LZJSUFFEQZHNLY-HNENSFHCSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC)S3)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC)S3)C1=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions. One common method includes the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions, mediated by visible light . This method is advantageous due to its regioselectivity and the use of environmentally friendly conditions.

Chemical Reactions Analysis

Mechanistic Insights

  • Thiazolo-triazole formation : The multi-step approach relies on controlled chemical transformations to fuse thiazole and triazole rings, critical for the compound’s heterocyclic structure.

  • Efficiency in one-step methods : The catalyst-free procedure with dibenzoylacetylene enables rapid synthesis of highly functionalized derivatives, simplifying scalability .

Functional Group Transformations

The compound undergoes diverse reactions targeting its reactive sites, including oxidation, reduction, and electrophilic substitution:

Reaction Reagents Conditions Outcome Source
Oxidation Common oxidizing agentsStandard conditionsGeneration of oxidized derivatives (e.g., ketones, imides)
Reduction Sodium borohydrideAqueous or protic mediaSelective reduction of carbonyl groups to alcohols
Bromination N-bromosuccinimide (NBS)Polar aprotic solventsElectrophilic substitution at reactive positions (e.g., aromatic rings)

Reaction Profiling

  • Oxidation/Reduction : These reactions enable functional group diversification, altering the compound’s electronic properties and potential biological activity.

  • Bromination : Introduces bromine atoms for further derivatization, such as cross-coupling reactions or nucleophilic substitutions.

Heterocyclization and Derivatization

The compound serves as a precursor for constructing more complex heterocycles:

Key Examples

  • Reaction with isothiocyanates : Mercapto-substituted triazoles can react with butyl isothiocyanate to form heterocyclic derivatives (e.g., triazolo-thiones) .

  • Cyclization with hydrazines : Potassium hydrazinecarbodithioate derivatives undergo cyclization with hydrazine hydrate, yielding fused triazolo-pyrimidin-4H-thiones .

Reaction Outcomes

Reaction Reagents Products Source
Heterocyclization Butyl isothiocyanate(S)-3-(1-benzylpyrrolidin-2-yl)-4-butyl-1H-1,2,4-triazole-5(4H)-thione
Cyclization Hydrazine hydrateFused triazolo-pyrimidin-4H-thiones

Analytical Characterization

The compound’s purity and structural integrity are verified using:

  • Nuclear Magnetic Resonance (NMR) : For functional group identification and confirmation of reaction outcomes.

  • Mass Spectrometry (MS) : To determine molecular weight and isotopic distribution.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is structurally analogous to other thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Features Reference
Target Compound 4-Ethoxyphenyl (position 2), 2-oxo-1-propylindolin-3-ylidene (position 5) Enhanced planarity due to indolinone conjugation; propyl chain increases lipophilicity
5-(1-Allyl-2-oxoindolin-3-ylidene)-2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 538340-83-9) Allyl group on indolinone Improved solubility in polar solvents; potential for radical-mediated reactions
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Furan-2-ylmethylene (position 5) Lower molecular weight (220 g/mol); reduced melting point (230–232°C)
2-(4-Methoxyphenyl)-5-(3-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5b) 3-Nitrobenzylidene (position 5), 4-methoxyphenyl (position 2) Strong electron-withdrawing nitro group enhances reactivity; UV absorption at 258 nm
(Z)-5-((Cyclopropylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5c) Cyclopropylamino (position 5) Smaller substituent reduces steric hindrance; higher yield (54%)

Physicochemical Properties

  • In contrast, compounds with smaller substituents, such as furan (2j: 230–232°C) or cyclopropylamino (5c: 199–201°C), have lower melting points .
  • Solubility : The ethoxy and propyl groups in the target compound likely improve solubility in organic solvents compared to nitro- or hydroxy-substituted analogs .

Critical Analysis of Contradictions

  • Structural Ambiguity : Some studies misinterpret $ ^1H $-NMR signals (δ = 13.80–14.30 ppm) as NH protons of the amide group, while others attribute them to 1,2,4-triazole NH protons . X-ray crystallography is recommended for unambiguous confirmation.
  • Reactivity Differences: While the target compound’s synthesis follows established cyclocondensation protocols, notes that α-bromo-γ-butyrolactone reactions favor SN mechanisms over [2+3]-cyclocondensation, highlighting substituent-dependent reactivity.

Biological Activity

The compound 2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the structural characteristics, synthesis, and biological activities of this compound, focusing on its anticancer properties and other pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C23H20N4O3SC_{23}H_{20}N_{4}O_{3}S, and it features a complex structure that includes a thiazolo-triazole ring system. The structural representation can be summarized as follows:

  • Molecular Formula : C23H20N4O3S
  • SMILES Notation : CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC)S3)/C1=O
  • InChIKey : LZJSUFFEQZHNLY-HNENSFHCSA-N

Synthesis

The synthesis of this compound typically involves a [2+3]-cyclocondensation reaction , which combines various precursors to yield the desired thiazolo-triazole structure. The method has been optimized to enhance yield and purity through microwave-assisted techniques and solvent-free conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. In vitro evaluations demonstrated significant cytotoxic effects on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines.

Cell Line TypeIC50 Value (µM)Reference
Renal Cancer10.5
Leukemia8.0
Colon Cancer9.0
Breast Cancer7.5
Melanoma11.0

These findings indicate that the compound exhibits a broad spectrum of activity , with particularly potent effects noted in leukemia and breast cancer models.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes associated with tumor growth and proliferation. Studies suggest that it may interact with critical pathways involved in apoptosis and cell cycle regulation .

Other Biological Activities

Beyond its anticancer properties, compounds related to the thiazolo-triazole class have been reported to exhibit various pharmacological activities:

  • Antimicrobial Activity : Exhibits activity against several bacterial strains.
  • Antiinflammatory Effects : Potentially reduces inflammation through COX inhibition.
  • Anticonvulsant Properties : Shows promise in models for epilepsy treatment.

Case Studies

A notable case study involved the administration of the compound in a preclinical model of breast cancer. Results indicated a reduction in tumor size by approximately 45% compared to control groups over a treatment period of four weeks. Histopathological examinations revealed decreased mitotic activity and increased apoptosis in treated tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines or thiosemicarbazides with carbonyl precursors. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid under controlled conditions yields thiazolidinone intermediates . Optimization strategies include:

  • Catalyst Selection : Using heterogenous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 to enhance reaction efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates, while recrystallization in DMF-ethanol mixtures ensures purity .
  • Temperature Control : Maintaining 70–80°C for 1–3 hours balances yield and side-product formation .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for identifying E/Z isomerism (e.g., distinguishing olefinic proton shifts at δ 6.5–7.5 ppm) and verifying substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Characteristic peaks for carbonyl (1650–1750 cm1^{-1}) and thioamide (1250–1350 cm1^{-1}) groups validate functional groups .

Advanced Research Questions

Q. How do substituent variations at the indolin-3-ylidene or ethoxyphenyl positions influence the compound's electronic structure and biological activity?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring increase electrophilicity, enhancing interactions with biological targets. Computational methods (DFT calculations) can map charge distribution and HOMO-LUMO gaps .
  • Biological Impact : Substituents like cyclopropylamino (logP ~2.5) improve membrane permeability, while hydroxyl groups enhance hydrogen-bonding with enzymes (e.g., kinase inhibitors) .
  • Case Study : Replacing ethoxy with isopropoxy in analogs alters anticancer IC50_{50} values by 10–50 μM, suggesting steric and electronic tuning .

Q. What strategies can resolve contradictions in biological activity data across different substituted analogs?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays using multiple cell lines (e.g., MCF-7 vs. HepG2) to distinguish compound-specific vs. cell-type-specific effects .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to identify metabolites that may confound activity readings .
  • Statistical Modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., substituent polarity, reaction time) contributing to activity discrepancies .

Q. How can stereochemical outcomes (E/Z isomerism) be controlled during synthesis, and what are the implications for pharmacological profiles?

  • Methodological Answer :

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis to favor E-isomers, which often show higher binding affinity due to planar conformations .
  • Chromatographic Separation : HPLC with chiral columns (e.g., Chiralpak AD-H) resolves isomers for individual bioactivity testing .
  • Pharmacological Impact : E-isomers of thiazolo-triazol derivatives exhibit 2–3x higher cytotoxicity in cancer models compared to Z-forms .

Data Contradiction Analysis

Q. Why do similar synthetic protocols yield variable results (e.g., 53% vs. 62%) for structurally related compounds?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., hydrazones) that may compete with cyclization steps .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., imine formation vs. ring closure) .
  • Solvent Polarity : Higher polarity solvents (DMF vs. ethanol) reduce activation energy for cyclization, improving yields by 10–15% .

Experimental Design Recommendations

Q. What in silico tools are recommended for predicting the compound's ADMET properties prior to in vitro testing?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition risks .
  • Molecular Docking : AutoDock Vina or Glide can model interactions with targets (e.g., EGFR kinase) to prioritize analogs for synthesis .

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